molecular formula C13H17ClN2O3S B2394827 Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235270-95-7

Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2394827
CAS No.: 1235270-95-7
M. Wt: 316.8
InChI Key: BESYKGYJNGBZSS-UHFFFAOYSA-N
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Description

Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a methyl ester and a thiophene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method includes the condensation reaction of 5-chlorothiophene-2-carboxylic acid with an appropriate amine to form the carboxamide intermediate. This intermediate is then reacted with piperidine-1-carboxylate under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring and piperidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Methyl 1-hydroxyindole-3-carboxylate

Uniqueness

Methyl 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of a thiophene ring and a piperidine moiety. This structure allows for unique interactions with biological targets and distinct chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

methyl 4-[[(5-chlorothiophene-2-carbonyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-19-13(18)16-6-4-9(5-7-16)8-15-12(17)10-2-3-11(14)20-10/h2-3,9H,4-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESYKGYJNGBZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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